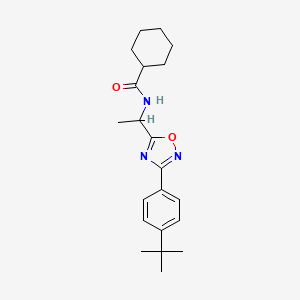![molecular formula C21H21N5O B7685899 N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7685899.png)
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide” is a compound that belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are a type of nitrogen-containing heterocycles, which are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyrazoloquinolines often involves Friedländer condensation . A new pathway for the synthesis of pyrazoloquinolines involves the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline . The reaction is carried out at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .Molecular Structure Analysis
The molecular structure of pyrazoloquinolines can be analyzed using various techniques such as 1H and 13C NMR spectroscopy . The purities of the synthesized compounds can be determined using a Waters LCMS system .Chemical Reactions Analysis
The chemical reactions involving pyrazoloquinolines are diverse and depend on the specific substituents present in the molecule. The reactions often involve the opening and closing of the pyrazolone ring .Aplicaciones Científicas De Investigación
- Anticancer Agents : Researchers have explored the potential of pyrazolo[3,4-b]pyridines as anticancer agents due to their structural resemblance to purine bases (adenine and guanine). These compounds can modulate key cellular pathways and inhibit tumor growth .
- Heck Reactions : Researchers have employed ionic liquids containing similar structures in Heck reactions, a powerful method for carbon-carbon bond formation .
- Liquid Membranes : These compounds have been investigated for use in liquid membrane processes for metal separation and recovery .
- Reference Standards : Similar synthetic cannabinoids (e.g., MDMB-BUTINACA) are used as analytical reference standards in forensic laboratories .
- Synthesis Methods : Researchers have explored various synthetic strategies to obtain pyrazolo[3,4-b]pyridine derivatives. These methods include cyclization reactions, condensation, and functional group transformations .
Medicinal Chemistry and Drug Development
Ionic Liquids and Catalysis
Metal Extraction and Separation
Forensic and Analytical Chemistry
Synthetic Strategies and Approaches
Mecanismo De Acción
Target of Action
Related quinoline allied heterocycles have been screened for hepatocyte growth inhibition , suggesting potential targets within hepatocyte growth pathways.
Mode of Action
It’s known that the compound’s structure, particularly the presence of a hydrophilic hydroxyl group, is favored in docking studies . This suggests that the compound may interact with its targets through hydrogen bonding or other polar interactions.
Biochemical Pathways
Given its potential role in hepatocyte growth inhibition , it may impact pathways related to cell growth and proliferation.
Result of Action
Related compounds have shown hepatocyte growth inhibition , suggesting that this compound may also have similar cellular effects.
Propiedades
IUPAC Name |
N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-3-4-11-26-20-16(13-15-9-8-14(2)12-18(15)23-20)19(25-26)24-21(27)17-7-5-6-10-22-17/h5-10,12-13H,3-4,11H2,1-2H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBBBXUQZVIGNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

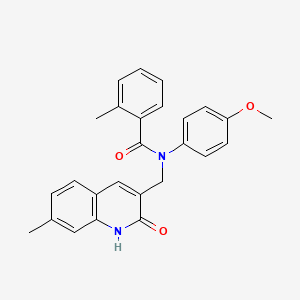
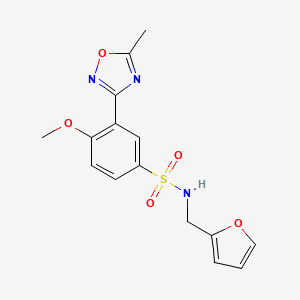
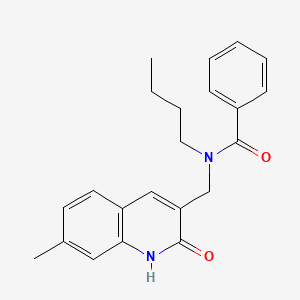
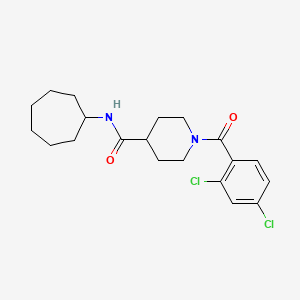
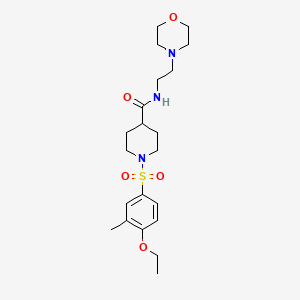
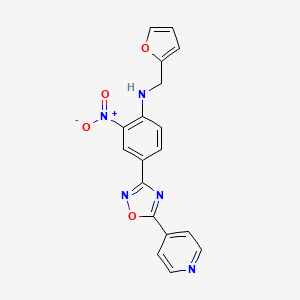
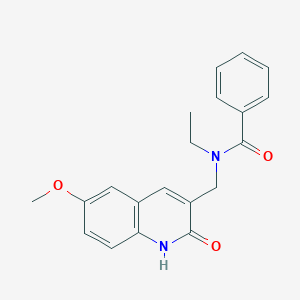
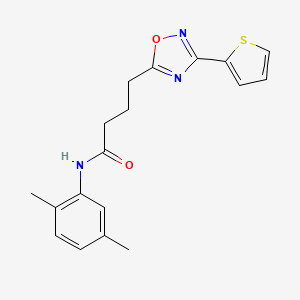

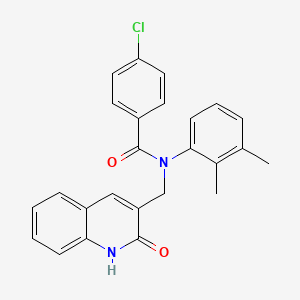

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7685884.png)
